molecular formula C25H19ClFN5O3 B2440587 N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1223832-27-6

N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No. B2440587
CAS RN: 1223832-27-6
M. Wt: 491.91
InChI Key:
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Description

N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN5O3 and its molecular weight is 491.91. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Potential

The compound N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide, and its structural analogs, have been explored for their potential as H1-antihistaminic agents. These compounds have been synthesized and evaluated for their ability to protect against histamine-induced bronchospasm in guinea pigs. One study found that a compound from a similar series was more potent than chlorpheniramine maleate, a standard antihistamine, with minimal sedation effects, indicating the potential of these compounds for further development as new antihistaminic agents (Alagarsamy et al., 2008).

Anticancer Activity

Research into the anticancer properties of triazoloquinazolin derivatives, which are structurally related to this compound, has shown promise. A study on a series of triazoloquinazolin derivatives revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting these compounds could be explored further for their therapeutic potential in cancer treatment (Reddy et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN5O3/c1-15-6-9-17(26)12-20(15)28-22(33)14-31-25(35)32-21-5-3-2-4-19(21)23(34)30(24(32)29-31)13-16-7-10-18(27)11-8-16/h2-12H,13-14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBNERURLNAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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